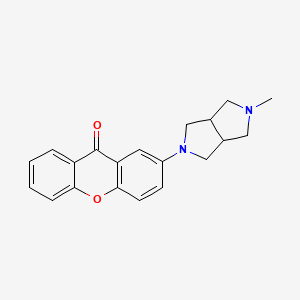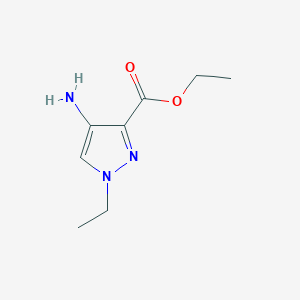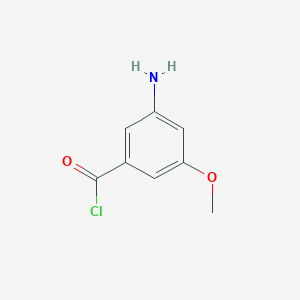
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative with a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the modification of cholesterol or similar sterols through a series of reactions including oxidation, reduction, and selective functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments helps in achieving the desired structural modifications efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The double bonds can be selectively reduced using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, organometallic reagents
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of ketones.
- Reduction of double bonds results in saturated sterol derivatives.
- Substitution reactions yield various functionalized sterol compounds .
Wissenschaftliche Forschungsanwendungen
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex sterol derivatives and studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor for steroid hormones.
Wirkmechanismus
The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .
Vergleich Mit ähnlichen Verbindungen
Cholesterol: A primary sterol in animal cell membranes, essential for membrane structure and precursor to steroid hormones.
Ergosterol: A sterol found in fungi, similar in structure but with different double bond positions.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 3β position. These structural features confer distinct chemical reactivity and biological activity compared to other sterols .
Eigenschaften
CAS-Nummer |
242142-71-8 |
|---|---|
Molekularformel |
C₂₉H₄₆O |
Molekulargewicht |
410.67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)







